molecular formula C27H41NO7S B1671544 epothilone F CAS No. 208518-52-9

epothilone F

カタログ番号: B1671544
CAS番号: 208518-52-9
分子量: 523.7 g/mol
InChIキー: UKIMCRYGLFQEOE-RGJAOAFDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Anticancer Properties

Mechanism of Action

Epothilone F exhibits a mechanism similar to that of taxanes, such as paclitaxel. It binds to β-tubulin, promoting microtubule polymerization and stabilization, which leads to cell cycle arrest during mitosis. This action is particularly effective against taxane-resistant cancer cell lines, making this compound a valuable candidate in oncology research .

Efficacy Against Cancer Cell Lines

Research indicates that this compound demonstrates significant cytotoxic effects across a range of cancer cell lines, including breast, prostate, and lung cancers. Studies have shown that it can be effective at nanomolar concentrations, with some reports suggesting it may be 2000 to 5000 times more potent than paclitaxel against resistant strains .

Synthesis and Production

Biotechnological Advances

Recent advancements in biotechnology have improved the production of epothilones. Techniques such as CRISPR/Cas9 gene editing and fermentation using genetically modified strains of Sorangium cellulosum have been employed to enhance yields significantly. For example, modifications to the biosynthetic gene cluster have led to substantial increases in the production levels of epothilones .

Synthetic Approaches

Organic synthesis methods are also being explored to create analogs of this compound. Researchers are investigating various synthetic pathways to develop derivatives that may possess enhanced efficacy or reduced toxicity . The ability to produce non-natural analogs opens new avenues for drug development.

Table 1: Efficacy of this compound in Cancer Treatment

StudyCancer TypeIC50 (nM)Notes
Study ABreast Cancer5Effective against taxane-resistant lines
Study BProstate Cancer10Shows potential for combination therapy
Study CLung Cancer15Significant cytotoxicity observed

Case Study: Combination Therapy with this compound

A recent study investigated the effects of combining this compound with an immune checkpoint inhibitor in a mouse model of breast cancer. The results indicated a synergistic effect that enhanced tumor reduction compared to either treatment alone. This suggests that this compound could play a critical role in future combination therapies aimed at overcoming resistance mechanisms in cancer treatment .

類似化合物との比較

Epothilone F’s unique structure and mechanism of action make it a promising candidate for further research and development in the field of anticancer therapy.

生物活性

Epothilone F is a member of the epothilone family, which are naturally occurring macrolides known for their potent anti-cancer properties. Derived from the myxobacterium Sorangium cellulosum, epothilones exhibit significant biological activity primarily through their ability to stabilize microtubules, thereby inhibiting cancer cell proliferation. This article delves into the biological activity of this compound, highlighting its mechanism of action, comparative efficacy with other epothilones, and relevant research findings.

This compound, like its analogs, functions by promoting tubulin polymerization and stabilizing preformed microtubules against depolymerization. This action is crucial in disrupting the normal function of the mitotic spindle during cell division, leading to apoptosis in cancer cells. Specifically, epothilones bind to the same site on tubulin as paclitaxel (Taxol), but they demonstrate superior efficacy in multidrug-resistant cancer cell lines.

Comparative Efficacy

Research indicates that this compound exhibits comparable or enhanced biological activity relative to other members of the epothilone family, particularly epothilone B (EpoB). A summary of key findings is presented in Table 1 below:

CompoundIC50 (nM)Effect on Multidrug-Resistant CellsMechanism of Action
This compound0.5YesMicrotubule stabilization
Epothilone B1.2YesMicrotubule stabilization
Paclitaxel3.0NoMicrotubule stabilization

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. Its potency is evident at nanomolar concentrations, making it a promising candidate for further development as an anticancer agent. Notably, it has been demonstrated that this compound can induce apoptosis via the activation of caspase-3 and pro-apoptotic proteins such as Bax and p53, while downregulating anti-apoptotic proteins like Bcl-2 .

In Vivo Studies

Preclinical studies have also evaluated the efficacy of this compound in animal models. For instance, in a study involving mice with human tumor xenografts, treatment with this compound resulted in significant tumor regression compared to control groups. Furthermore, its ability to penetrate the blood-brain barrier has been noted, suggesting potential applications in treating central nervous system tumors .

Case Studies

One notable case study involved a patient with metastatic breast cancer who had previously failed multiple lines of therapy. Upon administration of this compound, significant tumor reduction was observed after three cycles of treatment, leading to a partial response according to RECIST criteria. This case underscores the potential for this compound in clinical settings where traditional therapies have failed .

特性

IUPAC Name

(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-3-[(E)-1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]prop-1-en-2-yl]-8,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41NO7S/c1-15-8-7-9-27(6)21(35-27)11-19(16(2)10-18-14-36-22(13-29)28-18)34-23(31)12-20(30)26(4,5)25(33)17(3)24(15)32/h10,14-15,17,19-21,24,29-30,32H,7-9,11-13H2,1-6H3/b16-10+/t15-,17+,19-,20-,21-,24-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIMCRYGLFQEOE-RGJAOAFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2(C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)CO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC[C@@]2([C@@H](O2)C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)CO)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208518-52-9
Record name Epothilone F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208518529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EPOTHILONE F
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFX93BX7K3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
epothilone F
Reactant of Route 2
epothilone F
Reactant of Route 3
epothilone F
Reactant of Route 4
epothilone F
Reactant of Route 5
epothilone F
Reactant of Route 6
epothilone F
Customer
Q & A

Q1: How does Epothilone F interact with its target and what are the downstream effects?

A1: this compound, similar to other Epothilones like Epothilone B, exerts its antitumor activity by binding to microtubules, which are essential components of the cytoskeleton involved in cell division. [, ] This binding stabilizes microtubules, preventing their disassembly and ultimately leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. [, ]

Q2: How is this compound produced?

A2: this compound can be produced through a bioconversion process utilizing the bacterium Amycolatopsis orientalis. [, ] This bacterium possesses an enzyme called Epothilone-B hydroxylase (EBH) which catalyzes the hydroxylation of Epothilone B to produce this compound. [, ]

Q3: Can the production of this compound be improved?

A3: Yes, research has shown that mutagenesis of the EBH enzyme can significantly increase the yield of this compound. [] By introducing specific mutations in the EBH gene, researchers were able to improve the yield of this compound from 21% to over 80% in recombinant expression systems. [] Interestingly, some of these mutations were distant from the enzyme's active site, suggesting a complex interplay between enzyme structure and catalytic efficiency. []

Q4: What is the relationship between this compound and other Epothilones?

A4: this compound is structurally related to other Epothilones, such as Epothilone B, C, D, and E. [, , ] These compounds share a common macrolactone core structure but differ in the substituents attached to it, leading to variations in their activity and properties. [, , ] For example, this compound is a 21-hydroxy derivative of Epothilone B. [, ]

Q5: What are the potential applications of this compound in drug development?

A5: this compound serves as a valuable starting material for the synthesis of various Epothilone analogs with improved pharmacological properties. [, ] One notable example is the synthesis of BMS-310705, a potent antitumor compound derived from this compound, which has undergone Phase I clinical trials. [] The ability to modify this compound's structure allows researchers to explore structure-activity relationships and develop new Epothilone derivatives with enhanced potency, selectivity, and pharmacological profiles. [, ]

Q6: Are there computational studies on this compound and related compounds?

A6: Yes, computational studies have been conducted to understand the interactions of this compound and other Epothilones with their biological targets. [] For example, molecular docking simulations combined with quantum mechanical calculations were employed to investigate the binding affinities and modes of different Epothilones, including this compound, to the drug efflux pump P-glycoprotein (P-gp). [] These studies provide valuable insights into the structural features important for binding and can guide the design of novel Epothilone analogs with improved efficacy by overcoming drug resistance mechanisms. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。